molecular formula C9H6BrNOS2 B12066929 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 56921-38-1

5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12066929
CAS No.: 56921-38-1
M. Wt: 288.2 g/mol
InChI Key: QWHGNRKVCULNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of phenyl isothiocyanate with an appropriate α-haloketone. One common method involves the use of phenyl isothiocyanate and 2-bromoacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is refluxed, leading to the formation of the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation and reduction reactions can lead to sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the bromine substituent, which may affect its biological activity.

    3-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but without the bromine atom at the 5-position.

    5-Bromo-2-sulfanylidene-1,3-thiazolidin-4-one: Similar but lacks the phenyl group at the 3-position.

Uniqueness

The presence of both the bromine atom and the phenyl group in 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. The bromine atom can participate in various substitution reactions, while the phenyl group enhances the compound’s stability and potential interactions with biological targets.

Properties

CAS No.

56921-38-1

Molecular Formula

C9H6BrNOS2

Molecular Weight

288.2 g/mol

IUPAC Name

5-bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6BrNOS2/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H

InChI Key

QWHGNRKVCULNMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=S)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.